molecular formula C16H18FN3O2S B2719998 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide CAS No. 2034249-78-8

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2719998
CAS RN: 2034249-78-8
M. Wt: 335.4
InChI Key: GIRMENIPCFORGR-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide, also known as FX125L, is a small molecule drug candidate that has shown promising results in preclinical studies.

Scientific Research Applications

Anticancer Activity

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide and its derivatives have been explored for their potential anticancer properties. For instance, research on compounds such as 6-Fluorobenzo[b]pyran-4-one and its derivatives, including pyrazole and pyrimidine thione, demonstrated anticancer activity against human cancer cell lines (lung, breast, CNS) at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). Additionally, the synthesis of novel derivatives such as N-(3-chloro-4-fluorophenyl) acetamides showed significant anti-inflammatory activity, which is relevant for cancer research (Sunder & Maleraju, 2013).

Metabolic Stability and Pharmacological Evaluation

The molecule and its analogs have been studied for their pharmacological properties and metabolic stability. For instance, a study on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, including analogs of the compound, showed potential in improving metabolic stability and inhibiting PI3Kα and mTOR effectively (Stec et al., 2011). This has significant implications for the development of new therapeutic agents in cancer treatment.

Synthesis and Drug Discovery

The compound and its related structures have been a focus in the synthesis of new drugs. Research on the synthesis of N-halogeno compounds, including perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], demonstrates the potential of these compounds as site-selective electrophilic fluorinating agents. This aspect is crucial in drug design and synthesis, allowing for targeted and efficient drug development (Banks et al., 1996).

Antimicrobial Activity

Research also indicates the potential of these compounds in antimicrobial activity. Studies on 2-[[5-aryl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests a broad spectrum of use in combating microbial infections (Gul et al., 2017).

properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c17-11-9-18-16(19-10-11)22-13-5-3-12(4-6-13)20-15(21)8-14-2-1-7-23-14/h1-2,7,9-10,12-13H,3-6,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRMENIPCFORGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=CC=CS2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide

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